Methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-ALA-ALA-PHE-OME typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, alanine, to a solid resin support. Subsequent amino acids, alanine and phenylalanine, are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The acetyl group is introduced at the N-terminus using acetic anhydride, and the methyl ester group is formed at the C-terminus using methanol and a suitable catalyst .
Industrial Production Methods
In an industrial setting, the production of AC-ALA-ALA-PHE-OME can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the addition of amino acids and reagents. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
AC-ALA-ALA-PHE-OME can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Hydrolysis: Alanine, alanine, and phenylalanine.
Oxidation: Phenylalanine derivatives.
Reduction: Alcohols or amines.
Scientific Research Applications
AC-ALA-ALA-PHE-OME has several applications in scientific research:
Mechanism of Action
The mechanism of action of AC-ALA-ALA-PHE-OME involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-alanyl-L-alanyl-L-tyrosine methyl ester: Similar structure but with tyrosine instead of phenylalanine.
N-acetyl-L-alanyl-L-alanyl-L-leucine methyl ester: Similar structure but with leucine instead of phenylalanine.
Uniqueness
AC-ALA-ALA-PHE-OME is unique due to the presence of phenylalanine, which imparts specific hydrophobic and aromatic properties to the compound. These properties can influence its interactions with molecular targets and its overall biological activity .
Properties
Molecular Formula |
C18H25N3O5 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C18H25N3O5/c1-11(19-13(3)22)16(23)20-12(2)17(24)21-15(18(25)26-4)10-14-8-6-5-7-9-14/h5-9,11-12,15H,10H2,1-4H3,(H,19,22)(H,20,23)(H,21,24) |
InChI Key |
JWOKDRAYGZVNAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C |
Origin of Product |
United States |
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